4-Butoxyphenylboronic acid 4-Butoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 105365-51-3
VCID: VC20786332
InChI: InChI=1S/C10H15BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
SMILES: B(C1=CC=C(C=C1)OCCCC)(O)O
Molecular Formula: C10H15BO3
Molecular Weight: 194.04 g/mol

4-Butoxyphenylboronic acid

CAS No.: 105365-51-3

Cat. No.: VC20786332

Molecular Formula: C10H15BO3

Molecular Weight: 194.04 g/mol

* For research use only. Not for human or veterinary use.

4-Butoxyphenylboronic acid - 105365-51-3

Specification

CAS No. 105365-51-3
Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
IUPAC Name (4-butoxyphenyl)boronic acid
Standard InChI InChI=1S/C10H15BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Standard InChI Key QUPFQMXWFNJUNJ-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)OCCCC)(O)O
Canonical SMILES B(C1=CC=C(C=C1)OCCCC)(O)O

Introduction

Chemical Structure and Properties

4-Butoxyphenylboronic acid is an organoboron compound featuring a phenyl ring with a butoxy group (-OC₄H₉) at the para position and a boronic acid group (-B(OH)₂). The chemical formula is C₁₀H₁₅BO₃, representing an extension of the related 4-methoxyphenylboronic acid (C₇H₉BO₃) structure with a longer alkoxy chain.

Property4-Methoxyphenylboronic acid4-Butoxyphenylboronic acid (Predicted)
Molecular Weight151.96 g/mol194.04 g/mol (calculated)
Physical FormCrystalline PowderLikely crystalline solid
ColorWhite to light beigeLikely white to off-white
Melting Point204-206°CLikely lower due to longer alkyl chain
Boiling Point306.8±44.0°C (Predicted)Likely higher due to increased molecular weight
Density1.17±0.1 g/cm³ (Predicted)Likely slightly lower due to butoxy group

The butoxy group's longer carbon chain would likely decrease water solubility compared to 4-methoxyphenylboronic acid while increasing solubility in less polar organic solvents.

Chemical Properties

As a boronic acid, this compound would share fundamental chemical characteristics with other arylboronic acids:

  • Moderately acidic due to the boronic acid group

  • Capable of forming cyclic boronate esters with diols

  • Lewis acidity of the boron center

  • Susceptibility to oxidation under appropriate conditions

The predicted pKa would be similar to but slightly different from 4-methoxyphenylboronic acid (8.96±0.10), likely influenced by the electron-donating butoxy group.

Synthesis Methods

From 4-Bromophenol or 4-Chlorophenol

A practical synthesis route would likely involve:

  • Alkylation of 4-bromophenol or 4-chlorophenol with 1-bromobutane to create 4-butoxybromobenzene or 4-butoxychlorobenzene

  • Conversion to the boronic acid through lithiation or Grignard formation followed by treatment with a borate ester

  • Hydrolysis to yield the boronic acid

This approach parallels the synthesis of 4-methoxyphenylboronic acid from 4-chloroanisole, which has been reported to achieve 96% yield with high purity (>98.5%) .

Palladium-Catalyzed Borylation

Another potential route involves direct palladium-catalyzed borylation of 4-butoxybenzene using bis(pinacolato)diboron followed by hydrolysis to the free boronic acid.

Purification Methods

Purification could involve:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Conversion to the pinacol ester for purification followed by hydrolysis

Applications in Research and Development

Organic Synthesis Applications

4-Butoxyphenylboronic acid would have significant utility in cross-coupling reactions, particularly:

  • Suzuki-Miyaura coupling for carbon-carbon bond formation

  • Chan-Lam coupling for carbon-heteroatom bond formation

  • Building block for diverse pharmaceutical intermediates and materials science applications

The butoxy group provides unique electronic and steric properties compared to methoxy analogs, potentially offering advantages in certain coupling reactions.

Pharmaceutical Research

The compound may have applications in medicinal chemistry:

  • As a building block for drug candidates with improved lipophilicity profiles

  • Potential incorporation into enzyme inhibitors

  • Possible utility in developing carbonic anhydrase inhibitors, similar to other phenylboronic acids that have shown activity against fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans

Analytical Applications

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, suggesting potential applications in:

  • Saccharide sensing

  • Affinity chromatography

  • Molecular recognition systems

Hazard CategoryClassification
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315, H319, H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P305+P351+P338

Structure-Activity Relationships

Comparison with Other Para-Substituted Phenylboronic Acids

The butoxy substituent would confer different properties compared to other para-substituted phenylboronic acids:

CompoundElectronic EffectHydrophobicitySteric Bulk
Phenylboronic acidBaselineBaselineBaseline
4-Methoxyphenylboronic acidStrong electron-donatingModerateLow
4-Butoxyphenylboronic acidElectron-donatingHigherModerate
4-Fluorophenylboronic acidElectron-withdrawingLowerLow

Impact on Reaction Outcomes

The extended alkoxy chain in 4-butoxyphenylboronic acid would likely:

  • Enhance solubility in non-polar solvents compared to 4-methoxyphenylboronic acid

  • Potentially alter reaction rates in coupling reactions due to modified electronic properties

  • Provide steric hindrance that may influence regioselectivity in certain reactions

  • Offer unique crystallization properties that could be advantageous for purification

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